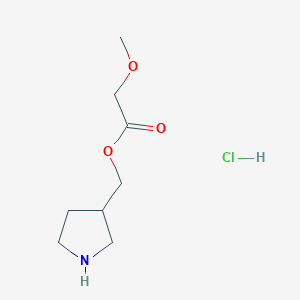
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride, commonly known as PM2MA-HCl, is a synthetic compound that has a wide range of applications in scientific research. This compound is a white crystalline powder with a molecular weight of 253.7 g/mol and a melting point of 177-179°C. PM2MA-HCl is used in various biochemical and physiological experiments, and has been found to have many advantages and limitations for laboratory use.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Demethylation and Scale-up Processes : A study described the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride, showcasing a key step towards synthesizing preclinical candidates like LY518674. This process was successfully adapted to larger scales, highlighting the compound's role in facilitating drug development and synthesis (Schmid et al., 2004).
Synthesis of Pyrrolidines and Pyrimidines : Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine and the transformation of piperidines into pyrrolidines illustrates the compound's utility in creating intermediate compounds for further chemical reactions and potential pharmaceutical applications (Liu Guo-ji, 2009); (Tehrani et al., 2000).
Chemical Reactions and Modifications
Hydrolysis under Microwave Irradiation : A study presented an efficient method for the hydrolysis of acetals, including methoxyacetals, under solvent-free conditions and microwave irradiation, demonstrating the compound's relevance in simplifying and improving reaction efficiencies (He et al., 2004).
Corrosion Inhibition : Pyrrolidine derivatives have been investigated for their corrosion inhibition properties for steel in sulfuric acid environments, indicating the potential application of these compounds in protecting industrial materials (Bouklah et al., 2006).
Pharmacokinetic Studies
- Human Pharmacokinetic Uncertainty : While not directly mentioning "3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride," studies addressing human pharmacokinetic uncertainty through simulation and alternative first-in-human paradigms suggest the broader context in which related compounds are explored to understand and predict their behavior in human subjects (Harrison et al., 2012).
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-5-7-2-3-9-4-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBJLDJDNWODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)




![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)


![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)


